REACTION_CXSMILES
|
C(O[CH:5]=[CH2:6])(=O)C.BrBr.O=[C:10]([CH3:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].[NH3:18]>O>[CH3:17][C:10]1[NH:18][CH:5]=[CH:6][C:11]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13]
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)C
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The reaction mixture was further stirred at the same temperature for 1 hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was further stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=19:1→3:1)
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC=CC1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.56 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |